molecular formula C16H11ClN2O3 B5752431 N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide

Cat. No. B5752431
M. Wt: 314.72 g/mol
InChI Key: JDJYUKICSQPMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 by Bayer AG, and since then, it has been extensively studied for its various biological activities.

Mechanism of Action

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide 11-7082 acts as an inhibitor of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a protein that binds to NF-κB and inhibits its activity. By inhibiting the IKK complex, N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide 11-7082 prevents the phosphorylation and degradation of IκBα, thereby inhibiting the activity of NF-κB.
Biochemical and Physiological Effects:
N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide 11-7082 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. In addition, N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide 11-7082 has been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide 11-7082 in lab experiments is its specificity for the IKK complex, which allows for the selective inhibition of NF-κB activity. However, one limitation of using N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide 11-7082 is its potential toxicity, as it has been shown to induce apoptosis in non-cancerous cells as well.

Future Directions

There are several future directions for the use of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide 11-7082 in scientific research. One area of interest is in the development of new cancer therapies, as N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide 11-7082 has been shown to have anti-tumor effects in a variety of cancer types. Another area of interest is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease, as N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide 11-7082 has been shown to have anti-inflammatory effects. Additionally, further studies are needed to better understand the potential toxicity of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide 11-7082 and to develop strategies to mitigate any potential adverse effects.

Synthesis Methods

The synthesis of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide 11-7082 involves the condensation of 2-amino-5-chlorobenzoic acid with 4-hydroxybenzaldehyde, followed by acetylation of the resulting product with acetic anhydride. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide 11-7082 has been used in various scientific research applications, including cancer research, inflammation research, and immunology research. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival. By inhibiting NF-κB, N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide 11-7082 has been shown to have anti-inflammatory and anti-tumor effects.

properties

IUPAC Name

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3/c1-9(20)18-12-5-2-10(3-6-12)15-19-14-8-11(17)4-7-13(14)16(21)22-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJYUKICSQPMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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